
N-(4-(2-((3,4-Dichlorphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H17Cl2N3O4S and its molecular weight is 466.33. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Die Verbindung wurde als antiviral wirksam befunden . Insbesondere zeigte sie Wirksamkeit gegen das Tabakmosaikvirus. Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer antiviraler Medikamente oder Behandlungen hin .
Antibakterielle Aktivität
Untersuchungen haben gezeigt, dass die Verbindung antibakterielle Aktivität besitzt . Sie erwies sich als wirksam gegen sowohl grampositive als auch gramnegative Bakterien. Dies eröffnet Möglichkeiten für ihren Einsatz bei der Entwicklung neuer antibakterieller Mittel .
Antifungal Aktivität
Die Verbindung hat auch antifungale Eigenschaften gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer antifungaler Behandlungen eingesetzt werden könnte .
Antikrebsaktivität
Die Verbindung hat sich als potenzieller Antikrebswirkstoff erwiesen . Sie zeigte sich besonders wirksam gegen Brustkrebszelllinien. Dies deutet darauf hin, dass sie bei der Entwicklung neuer Behandlungen für Brustkrebs eingesetzt werden könnte .
Herbizide Eigenschaften
Die Verbindung wurde als herbizid wirksam befunden . Dies deutet auf mögliche Anwendungen in der Landwirtschaft hin, insbesondere bei der Entwicklung neuer Herbizide .
Hemmung von humanem rekombinantem Serotonin
Die Verbindung hemmt humanes rekombinantes Serotonin . Dies deutet auf mögliche Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit Serotonin wie Depression hin .
Synthese des wichtigen Triazolinon-Herbizids Sulfentrazon
Die Verbindung ist ein Schlüsselzwischenprodukt für die Synthese des wichtigen Triazolinon-Herbizids Sulfentrazon . Dies deutet auf mögliche Anwendungen bei der Herstellung dieses Herbizids hin .
Antiproliferative Mittel
Die Verbindung hat sich als potenzielles antiproliferatives Mittel erwiesen . Dies deutet darauf hin, dass es bei der Entwicklung neuer Behandlungen für Erkrankungen eingesetzt werden könnte, die durch abnormales Zellwachstum gekennzeichnet sind, wie z. B. Krebs .
Wirkmechanismus
Target of Action
The compound, also known as N-(4-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . .
Mode of Action
It is known that 2-aminothiazole derivatives, to which this compound belongs, have shown significant anticancer activity . They are believed to interact with cancer cells, inhibiting their growth and proliferation .
Biochemical Pathways
2-aminothiazole derivatives have been associated with anticancer activity, suggesting they may interact with pathways related to cell growth and proliferation .
Result of Action
As a derivative of 2-aminothiazole, it is expected to exhibit anticancer activity, potentially leading to the inhibition of cancer cell growth and proliferation .
Eigenschaften
IUPAC Name |
N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O4S/c1-28-14-5-11(6-15(9-14)29-2)19(27)25-20-24-13(10-30-20)8-18(26)23-12-3-4-16(21)17(22)7-12/h3-7,9-10H,8H2,1-2H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJDQHKSMXTEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
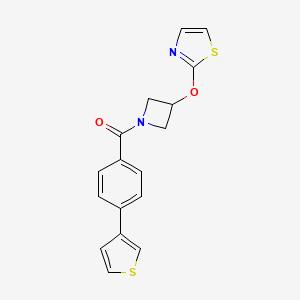
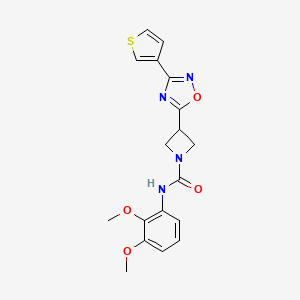
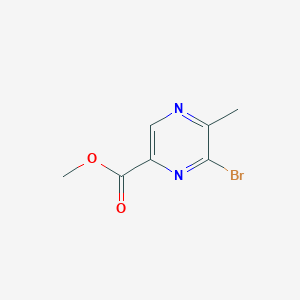
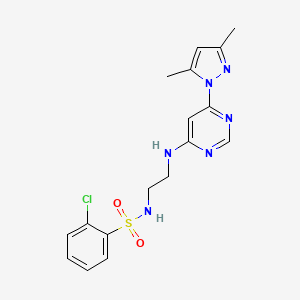
![1-[(adamantan-1-yl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride](/img/structure/B2435287.png)
![4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione](/img/structure/B2435288.png)
![4-{[(cyclopropylcarbonyl)oxy]imino}-3,4-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1(2H)-dione](/img/structure/B2435293.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2435295.png)

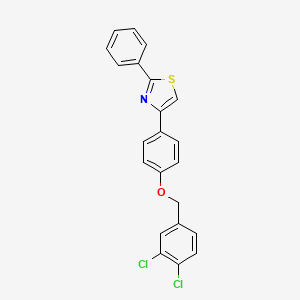
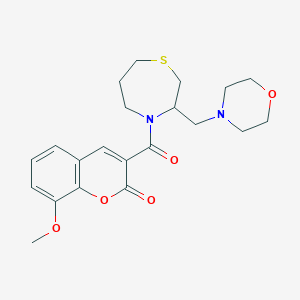

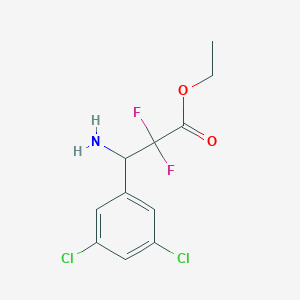
![5,6-dimethyl-3-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2435304.png)
